Chlorure de propargyle

Vue d'ensemble

Description

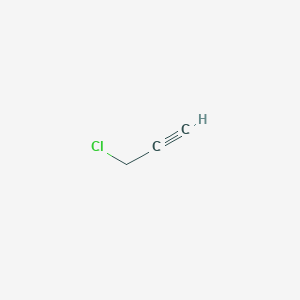

Propargyl chloride, also known as 3-chloroprop-1-yne, is an organic compound with the chemical formula HC≡CCH₂Cl. It is a colorless liquid that is insoluble in water and has a pungent odor. Propargyl chloride is a versatile alkylating agent used in organic synthesis, particularly in the formation of carbon-carbon bonds .

Applications De Recherche Scientifique

Propargyl chloride has a wide range of applications in scientific research:

Biology: Propargyl chloride is used in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: Propargyl chloride is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

Target of Action

Propargyl chloride is an efficient propargylating agent . It primarily targets molecules that can undergo nucleophilic substitution reactions . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as propargylation . This involves the displacement of a propargylic alcohol by a nucleophile . The steric hindrance between the substituents in the R group and chloride, as well as the high electronegativity of chlorine, are the two prime reasons for the weakening of the C–O bond and its subsequent cleavage .

Biochemical Pathways

The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The reaction pathway involves an η3-allenylmetal intermediate, which gives a (σ-allenylic)metal complex as well as a (σ-propargylic)metal complex . The attack of a nucleophile on these complexes affords allene derivatives and propargyl substitution products .

Pharmacokinetics

Given its chemical properties, it is likely that it has good solubility in organic solvents , which could influence its absorption and distribution

Result of Action

The primary result of propargyl chloride’s action is the generation of propargyl radicals . These radicals can then participate in a variety of reactions, leading to the formation of more complex molecules. For example, it has been used in the synthesis of novel tetraaryl analogs of bisphenol A and triaryl analogs of bisphenol A propargyl resins .

Action Environment

The action of propargyl chloride can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile is necessary for the propargylation reaction to occur . Additionally, the reaction is sensitive to steric hindrance and the electronegativity of the involved groups . The compound should be stored in a dark place to prevent degradation .

Analyse Biochimique

Biochemical Properties

Propargyl chloride plays a crucial role in biochemical reactions. It is used in the synthesis of propargyl compounds, which have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative . The propargyl group can be introduced into bioactive molecules via base- or metal-catalyzed propargylation .

Cellular Effects

Propargyl chloride and its derivatives have shown cytotoxic activity against various cell lines. For instance, 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one, a derivative of propargyl chloride, showed strong activity against HepG2, LU-1, and Hela cell lines .

Molecular Mechanism

At the molecular level, propargyl chloride exerts its effects through various mechanisms. It can generate propargyl radicals, which can interact with various biomolecules . The presence of a propargyl group can be visualized by different techniques, including Raman and fluorescence imaging .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propargyl chloride can be synthesized through several methods. One common laboratory method involves the reaction of propargyl alcohol with thionyl chloride (SOCl₂) or phosgene (COCl₂). The reaction with thionyl chloride typically occurs at room temperature, while the reaction with phosgene requires a catalyst and higher temperatures .

Industrial Production Methods: On an industrial scale, propargyl chloride is often produced by the continuous reaction of propargyl alcohol with a chlorinating agent in the presence of a catalyst. The reaction is carried out at temperatures ranging from 40 to 70°C. Phosgene is preferred as the chlorinating agent due to its efficiency and the formation of less toxic by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Propargyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Propargyl chloride can react with nucleophiles to form substituted propargyl compounds.

Oxidation: Propargyl chloride can be oxidized to form propargyl alcohol or other oxidized derivatives.

Reduction: Reduction of propargyl chloride can yield propargyl alcohol or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium hydroxide (KOH) are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

Nucleophilic Substitution: Substituted propargyl compounds such as propargyl amines, propargyl alcohols, and propargyl thiols.

Oxidation: Propargyl alcohol and other oxidized derivatives.

Reduction: Propargyl alcohol and other reduced products.

Comparaison Avec Des Composés Similaires

Propargyl Alcohol: While propargyl alcohol shares the propargyl group, it lacks the chlorine atom, resulting in different reactivity and applications.

Propargyl Bromide: This compound is similar to propargyl chloride but has a bromine atom instead of chlorine, leading to differences in reactivity and selectivity.

Uniqueness: Propargyl chloride is unique due to its ability to undergo a wide range of chemical reactions, particularly nucleophilic substitution, oxidation, and reduction. Its high reactivity and versatility make it a valuable compound in various fields of research and industry .

Activité Biologique

Propargyl chloride, a compound with the chemical formula C₃H₃Cl, has garnered attention in various fields of research due to its diverse biological activities and applications. This article provides a detailed overview of the biological activity of propargyl chloride, highlighting its antifungal properties, antioxidant effects, and potential as a synthetic building block in medicinal chemistry.

Propargyl chloride is a halogenated alkyne that serves as a versatile reagent in organic synthesis. Its reactivity is largely attributed to the presence of the propargyl group, which can participate in various nucleophilic reactions. This compound has been shown to exhibit significant biological activity through its interaction with specific enzymes and cellular processes.

Antifungal Activity

Recent studies have identified propargyl-linked antifolates as potent inhibitors against fungal pathogens such as Candida albicans. These compounds demonstrate dual inhibitory effects on dihydrofolate reductase (DHFR) enzymes from both C. albicans and C. glabrata. The structure-activity relationship (SAR) analysis revealed that modifications at the para position of the distal C-ring significantly enhance antifungal potency.

Key Findings:

- Inhibition Concentrations: Compounds derived from propargyl chloride exhibited IC₅₀ values under 100 nM against DHFR enzymes, indicating strong enzyme inhibition .

- Minimum Inhibitory Concentrations (MIC): Some derivatives showed MIC values as low as 1.3 μg/mL for C. glabrata and 25 μg/mL for C. albicans, suggesting effective antifungal activity .

Antioxidant Activity

Propargyl chloride derivatives have also been explored for their antioxidant properties. A study demonstrated that certain propargyl compounds exhibit significant antioxidant effects, surpassing those of standard reference compounds like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Synthesis and Functionalization

The versatility of propargyl chloride extends to its role as a building block in synthetic chemistry. It can be employed in various reactions, including propargylation and functionalization processes that lead to the formation of complex molecular architectures.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Propargylation with Ketones | Formation of homopropargylic alcohols | High |

| Silylation | Selective silylation leading to protected homopropargylamines | Good |

| Asymmetric Reactions | Enantioselective synthesis using chiral ligands | Up to 88% |

Case Studies

- Antifungal Study : A series of propargyl-linked antifolates were synthesized and tested against C. albicans. The study highlighted that compounds with hydrophobic substitutions at specific positions showed enhanced antifungal activity, providing insights into designing more effective antifungal agents .

- Antioxidant Evaluation : In vitro assays demonstrated that certain N-propargyl derivatives exhibited potent antioxidant activity, suggesting their potential use in therapeutic applications aimed at combating oxidative damage .

- Synthetic Applications : Research on the use of propargyl chloride in organic synthesis has shown its effectiveness in generating chiral centers and complex molecules through various catalytic processes, indicating its importance in medicinal chemistry .

Propriétés

IUPAC Name |

3-chloroprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZPPWWHKPGCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060789 | |

| Record name | 1-Propyne, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Yellow to pale brown liquid with a pungent unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Propargyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-65-7 | |

| Record name | 3-Chloro-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propargyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyne, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propyne, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M62YFL252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of propargyl chloride?

A1: Propargyl chloride has the molecular formula C3H3Cl and a molecular weight of 76.53 g/mol.

Q2: Are there any spectroscopic data available for propargyl chloride?

A2: Yes, researchers have used various spectroscopic techniques to characterize propargyl chloride. Proton resonance signals of the methylene and ethynyl hydrogens in propargyl chloride exhibit an upfield shift when transitioning from cyclohexane to benzene as a solvent, indicating complex formation. [] Infrared multiphoton excitation studies, coupled with UV excitation, have revealed insights into the photochemistry of propargyl chloride, including evidence of infrared multiphoton dissociation on the ground electronic state. [] Additionally, studies employing high-resolution electron energy loss spectroscopy (HREELS) and X-ray photoelectron spectroscopy (XPS) have provided valuable information about the vibrational and electronic features of propargyl chloride when adsorbed onto silicon surfaces. []

Q3: How does propargyl chloride react with nucleophiles?

A3: Propargyl chloride readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine. For example, propargyl chloride reacts with sodium phenolthiolate, leading to the formation of phenyl propargyl sulfone. []

Q4: Can propargyl chloride be used in cyclization reactions?

A4: Yes, propargyl chloride is a valuable building block in various cyclization reactions. For instance, palladium(0)-catalyzed cyclization of propargyl chlorides, alongside bromoallenes and carbonates containing internal nucleophiles like hydroxy and benzamide groups, can stereoselectively yield functionalized tetrahydrofuran. The reaction's effectiveness depends on the relative configuration of the benzamide and leaving groups, as well as the leaving group's nature. This bis-cyclization strategy has proven useful in the total synthesis of pachastrissamine, a bioactive marine natural product. []

Q5: How does the presence of a triple bond in propargyl chloride influence its reactivity?

A5: The triple bond in propargyl chloride participates in various reactions, including:

- Alkoxycarbonylation: Propargyl chloride undergoes alkoxycarbonylation reactions to form chlorotetrolic esters. [, ] This reaction involves the insertion of carbon monoxide into the carbon-chlorine bond, followed by reaction with an alcohol.

- Click Chemistry: Propargyl chloride acts as a precursor to propargyl azides, which readily participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a prominent example of click chemistry. []

- Polymerization: Propargyl chloride can undergo polymerization reactions, leading to the formation of polymers with conjugated bond systems. This polymerization is initiated by the opening of the propargyl triple bond, often activated by interaction with other molecules, such as poly(4-vinylpyridine). []

Q6: Are there any stereoselective reactions involving propargyl chloride?

A6: Yes, propargyl chloride can participate in enantioselective reactions. For instance, an iridium-catalyzed transfer hydrogenative coupling reaction involving propargyl chlorides and primary benzylic alcohols yields products of propargylation with high enantiomeric excess (ee). [, ] This reaction utilizes [Ir(cod){(R)-segphos}]OTf (cod = 1,5-cyclooctadiene, segphos = 5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, Tf = trifluoromethanesulfonyl) as a catalyst and proceeds through a hydrogen exchange mechanism, forming allenyliridium-aldehyde pairs that subsequently combine to generate the desired chiral propargylation products.

Q7: How does propargyl chloride react with organometallic reagents?

A7: Propargyl chloride reacts with organolithium reagents, such as methyllithium (MeLi) and n-butyllithium (n-BuLi), to form 3-chloro-1-propynyllithium. [] This organolithium species is a valuable intermediate in organic synthesis, reacting with various electrophiles to form substituted alkynes. For instance, it can be used to synthesize chlorotetrolic esters. []

Q8: Can propargyl chloride be used to synthesize heterocycles?

A8: Yes, propargyl chloride is a valuable precursor for synthesizing selenium-containing heterocycles. For example, aryl isoselenocyanates react with propargyl chloride in the presence of malononitrile and triethylamine to yield 2-(3-aryl-2,3-dihydro-4-methyl-1,3-selenazol-2-ylidene)malononitriles as major products. [] Additionally, propargyl chloride can be employed in synthesizing linear and angular thienocoumarins and thiopyranocoumarins. []

Q9: What are the applications of propargyl chloride in material science?

A9: Propargyl chloride is used to synthesize oligomers with triple side-chain bonds, which can be further modified through reactions like hydrogenation and aminomethylation. [] Additionally, it can be utilized in the synthesis of silica nanoparticles incorporating triazolyl macrocycles, which are of interest due to their potential applications in various fields like catalysis and sensing. []

Q10: How is computational chemistry used to study the reactions of propargyl chloride?

A10: Computational chemistry plays a crucial role in understanding the reactivity of propargyl chloride:

- Reaction Mechanisms: Ab initio calculations have been used to investigate the reaction mechanisms of propargyl chloride with chlorine radicals, providing insights into the addition, metathesis, and isomerization pathways involved. []

- Potential Energy Surfaces: Density functional theory (DFT) calculations help map the potential energy surfaces of reactions involving propargyl chloride. These calculations provide information about the relative energies of reactants, intermediates, transition states, and products, enabling researchers to predict reaction pathways and product distributions. [, ]

- Tunneling Effects: Theoretical investigations have revealed the significance of quantum mechanical tunneling in the dissociation of the propargyl chloride molecular ion. This understanding is crucial for accurately predicting reaction rates and product branching ratios. []

- Photodissociation Dynamics: Computational methods, such as multireference ab initio calculations, help analyze the photodissociation dynamics of propargyl chloride. These calculations allow researchers to identify the electronic states involved in the photodissociation process and understand the energy partitioning among the photofragments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.